Lipophilicity (LogP) Comparison Against Common 4-Phenoxypiperidine Screening Compounds
The computed LogP (XLogP3) of 1-[4-(4-methoxyphenoxy)butyl]piperidine is 3.5, which is 0.9 log units higher than that of 1‑benzyl‑4‑(4‑methoxyphenoxy)piperidine (LogP ≈ 2.6) and comparable to that of the dual SERT/NET inhibitor 1‑[4‑(4‑fluorophenoxy)butyl]‑4‑(4‑methoxyphenoxy)piperidine (LogP ≈ 3.7) [1][2]. This lipophilicity range is associated with optimal blood‑brain barrier passive permeability and balances the need for CNS exposure against the risk of hERG binding, which increases sharply above LogP ≈ 4.0 [3].
| Evidence Dimension | Octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.5 |
| Comparator Or Baseline | 1‑benzyl‑4‑(4‑methoxyphenoxy)piperidine (LogP ≈ 2.6); 1‑[4‑(4‑fluorophenoxy)butyl]‑4‑(4‑methoxyphenoxy)piperidine (LogP ≈ 3.7) |
| Quantified Difference | +0.9 log units vs. benzyl analog; −0.2 log units vs. 4‑fluorophenoxybutyl analog |
| Conditions | Computed using XLogP3 algorithm; standardised PubChem descriptor set |
Why This Matters
The 0.9‑log‑unit increase over the benzyl analog translates to an approximately 8‑fold higher predicted membrane partitioning, directly impacting CNS bioavailability and in‑cell target engagement for neuroscience screening.
- [1] PubChem Compound Summary, CID 2057754, 1-[4-(4-Methoxyphenoxy)butyl]piperidine. National Center for Biotechnology Information, 2025. View Source
- [2] US3743645A – 1-substituted-4-phenoxypiperidines. Assignee: American Home Products Corporation, 1973. View Source
- [3] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach. ACS Chem Neurosci. 2016;7(6):767–775. View Source
